molecular formula C13H16N4O3 B3720006 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol CAS No. 303092-71-9

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol

Cat. No.: B3720006
CAS No.: 303092-71-9
M. Wt: 276.29 g/mol
InChI Key: ATABOEDNNNDRQX-VGOFMYFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with an appropriate aldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-15-16-9(2)17(8)14-7-10-5-11(19-3)13(18)12(6-10)20-4/h5-7,18H,1-4H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATABOEDNNNDRQX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C(=C2)OC)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C(=C2)OC)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976251
Record name 4-{[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)amino]methylidene}-2,6-dimethoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-06-4, 303092-71-9
Record name 4-{[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)amino]methylidene}-2,6-dimethoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(((3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-2,6-DIMETHOXYPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol
Reactant of Route 3
Reactant of Route 3
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol
Reactant of Route 4
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol
Reactant of Route 5
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol
Reactant of Route 6
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol

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